molecular formula C9H12N2O2 B2396571 N-ethyl-4-methyl-2-nitroaniline CAS No. 37637-58-4

N-ethyl-4-methyl-2-nitroaniline

Cat. No.: B2396571
CAS No.: 37637-58-4
M. Wt: 180.207
InChI Key: JLYSKLNFSYDFNS-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-2-nitroaniline: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of aniline, where the amino group is substituted with an ethyl group, a methyl group, and a nitro group

Mechanism of Action

Target of Action

N-ethyl-4-methyl-2-nitroaniline is primarily used as a stabilizer for nitrocellulose . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .

Mode of Action

The compound interacts with nitrocellulose, increasing its thermal stability . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and this compound . Results showed that the thermal decomposition activation energy of the composite was significantly increased compared with that of pure nitrocellulose . This indicates that the thermal stability of nitrocellulose was increased with the addition of this compound .

Biochemical Pathways

It is known that the compound influences the thermal decomposition of nitrocellulose, a process that involves a complex series of reactions . The addition of this compound appears to slow down these reactions, thereby increasing the thermal stability of nitrocellulose .

Result of Action

The primary result of this compound’s action is the increased thermal stability of nitrocellulose . This has significant implications for the safety and longevity of nitrocellulose-based products, particularly in the field of propellants and explosives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature plays a crucial role in the compound’s ability to stabilize nitrocellulose . The compound’s efficacy in increasing the thermal stability of nitrocellulose was demonstrated under isothermal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-ethyl-4-methyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of polymers and as a stabilizer in certain industrial processes .

Comparison with Similar Compounds

Uniqueness: N-ethyl-4-methyl-2-nitroaniline is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs .

Properties

IUPAC Name

N-ethyl-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYSKLNFSYDFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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